An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diphenylimidazole
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diphenylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Diphenylimidazole (CAS No. 670-83-7). The information presented herein is intended to support research, development, and application of this versatile heterocyclic compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical procedures are provided.
Core Physicochemical Properties
2,4-Diphenylimidazole is a white crystalline solid at room temperature. Its fundamental physicochemical characteristics are crucial for its application in various fields, including medicinal chemistry and materials science.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂N₂ | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Melting Point | 164-166 °C (recrystallized from ethanol) 285–290 °C (decomposes) | [2] [1] |
| Boiling Point | 461.2 ± 14.0 °C (Predicted) | [2] |
| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 12.39 ± 0.10 (Predicted) | [2] |
| LogP | 3.4 (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [1][2] |
Note on Melting Point Discrepancy: The observed variation in the melting point of 2,4-Diphenylimidazole may be attributed to differences in crystalline form (polymorphism), purity of the sample, and the experimental method used for determination. The lower range is reported for the compound recrystallized from ethanol, suggesting it may represent a specific polymorph or the presence of residual solvent. The higher, decomposing melting point may indicate a different crystalline structure or thermal degradation under the measurement conditions.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2,4-Diphenylimidazole are essential for reproducible research.
Synthesis of 2,4-Diphenylimidazole
A common and effective method for the synthesis of 2,4-diphenyl-1H-imidazole is through the condensation of benzil, an appropriate aldehyde (in this case, often formaldehyde or a precursor), and a nitrogen source like ammonium acetate.
Procedure:
-
In a round-bottom flask, combine benzil (1 equivalent), ammonium acetate (10 equivalents), and benzaldehyde (1 equivalent) in glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water with stirring.
-
A precipitate of 2,4,5-triphenyl-1H-imidazole will form. If the desired product is 2,4-diphenylimidazole, a different aldehyde precursor would be used. For the synthesis of 2,4-diphenyl-1H-imidazole specifically, a common method involves the reaction of benzamidine with a phenacyl halide.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4-diphenyl-1H-imidazole.
-
Dry the purified crystals under vacuum.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Procedure:
-
Ensure the 2,4-Diphenylimidazole sample is finely powdered and completely dry.
-
Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.
-
Introduce a small amount of the powdered sample into the open end of the capillary tube.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube. The packed sample height should be 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[4][5]
Determination of Solubility
The solubility of 2,4-Diphenylimidazole in various solvents can be determined qualitatively.
Procedure:
-
Place a small, accurately weighed amount of 2,4-Diphenylimidazole (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, acetone, hexane).
-
Agitate the tubes vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25°C).
-
Visually inspect each tube for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If undissolved solid remains, the compound is considered sparingly soluble or insoluble.
-
For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) provides insight into the ionization state of the imidazole ring at different pH values.
Procedure:
-
Prepare a standard solution of 2,4-Diphenylimidazole of known concentration in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place a known volume of the 2,4-Diphenylimidazole solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point.[6][7]
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity.
Procedure:
-
Prepare a mutually saturated system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for biological relevance). This is achieved by shaking equal volumes of the two solvents together and allowing the phases to separate.
-
Prepare a stock solution of 2,4-Diphenylimidazole in either the n-octanol or aqueous phase.
-
Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Seal the flask and shake it vigorously for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 24 hours).
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of 2,4-Diphenylimidazole in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.[8][9]
Biological Activity and Signaling Pathways
2,4-Diphenylimidazole and its derivatives have been identified as agonists of the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the immune system. Its activation is associated with a range of physiological effects, making it a target for therapeutic intervention in inflammatory and pain-related conditions.
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like 2,4-Diphenylimidazole initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, CB2 receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.
Experimental Workflows for Biological Activity Assessment
To evaluate the activity of 2,4-Diphenylimidazole as a CB2 receptor agonist, specific in vitro assays are employed to measure key signaling events.
cAMP Assay Workflow
This workflow outlines the steps to measure changes in intracellular cAMP levels following receptor activation.
β-Arrestin Recruitment Assay Workflow
This workflow details the procedure for measuring the recruitment of β-arrestin to the activated CB2 receptor.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Shake Flask LogD | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
